molecular formula C24H28N2O3 B11373500 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11373500
M. Wt: 392.5 g/mol
InChI Key: PCPDLSUJTDMEAT-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzofuran core, a pyrrolidine ring, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where a methoxybenzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is incorporated through a nucleophilic substitution reaction, where a halogenated intermediate reacts with pyrrolidine under basic conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the benzofuran derivative reacts with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrrolidine nitrogen, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates with nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The methoxyphenyl group and pyrrolidine ring play crucial roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the dimethyl groups, potentially altering its biological activity.

    N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide: The hydroxy group may enhance hydrogen bonding interactions.

    N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide: The piperidine ring may affect the compound’s pharmacokinetics.

Uniqueness

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, pyrrolidine ring, and dimethyl-substituted benzofuran core makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H28N2O3/c1-16-6-11-20-17(2)23(29-22(20)14-16)24(27)25-15-21(26-12-4-5-13-26)18-7-9-19(28-3)10-8-18/h6-11,14,21H,4-5,12-13,15H2,1-3H3,(H,25,27)

InChI Key

PCPDLSUJTDMEAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCC4)C

Origin of Product

United States

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